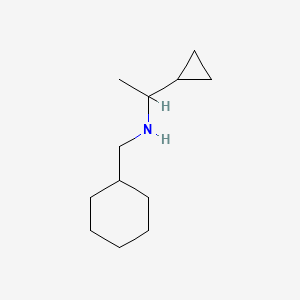(Cyclohexylmethyl)(1-cyclopropylethyl)amine
CAS No.: 1096850-28-0
Cat. No.: VC3041935
Molecular Formula: C12H23N
Molecular Weight: 181.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1096850-28-0 |
|---|---|
| Molecular Formula | C12H23N |
| Molecular Weight | 181.32 g/mol |
| IUPAC Name | N-(cyclohexylmethyl)-1-cyclopropylethanamine |
| Standard InChI | InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3 |
| Standard InChI Key | BNAXCKZUVMYIEC-UHFFFAOYSA-N |
| SMILES | CC(C1CC1)NCC2CCCCC2 |
| Canonical SMILES | CC(C1CC1)NCC2CCCCC2 |
Introduction
Structural Composition and Classification
Molecular Structure
(Cyclohexylmethyl)(1-cyclopropylethyl)amine is a secondary amine characterized by two distinct substituents attached to the nitrogen atom: a cyclohexylmethyl group and a 1-cyclopropylethyl group. The cyclohexylmethyl portion consists of a cyclohexane ring connected to the nitrogen via a methylene bridge, while the 1-cyclopropylethyl segment features a cyclopropane ring attached to an ethyl linkage connecting to the nitrogen atom.
This compound combines structural elements found in cyclohexylmethyl derivatives and cyclopropyl-containing amines. The cyclohexylmethyl group is present in compounds like (cyclohexylmethyl)(propyl)amine, which has a molecular formula of C10H21N and a molecular weight of 155.28 g/mol . The 1-cyclopropylethyl portion shares similarities with 1-cyclopropylethanamine, which has a molecular formula of C5H11N and a molecular weight of 85.15 g/mol .
Chemical Classification
As a secondary amine, (Cyclohexylmethyl)(1-cyclopropylethyl)amine belongs to the broader category of aliphatic amines. It features two hydrocarbon substituents connected to a nitrogen atom with a single hydrogen atom remaining on the nitrogen. The compound contains both cycloalkyl (cyclohexyl and cyclopropyl) moieties, classifying it as a mixed cycloalkylamine derivative.
Comparison with Related Compounds
Predicted Physical and Chemical Properties
Physical Properties
Research Limitations and Future Directions
Current Knowledge Gaps
The current literature appears to lack specific studies focused directly on (Cyclohexylmethyl)(1-cyclopropylethyl)amine. The properties and applications discussed in this article are largely inferred from related compounds. Key knowledge gaps include:
-
Confirmed physical properties from experimental measurements
-
Optimized synthesis protocols
-
Specific biological activities or applications
-
Toxicological profile
Recommended Research Approaches
To advance understanding of this compound, the following research directions are suggested:
-
Synthesis and characterization studies to establish basic physicochemical properties
-
Computational modeling to predict potential binding interactions with biological targets
-
Screening for biological activity, particularly in areas where related compounds have shown promise
-
Investigation of its potential as a synthetic intermediate or building block
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume